REACTION_SMILES
|
[CH2:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[Br:26].[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]([CH3:12])[c:10]1[OH:11].[CH3:27][C:28](=[O:29])[CH3:30].[K+:13].[K+:14].[O-:15][C:16]([O-:17])=[O:18]>>[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]([CH3:12])[c:10]1[O:11][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cc(C=O)cc(C)c1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc(C=O)cc(C)c1OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |